

Tellurium-122: A Comprehensive Technical Guide to its Material Safety

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Compound of Interest

Compound Name: Tellurium-122

Cat. No.: B082960

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for **Tellurium-122** (^{122}Te), a stable isotope of tellurium. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who may handle or utilize this material. The information is presented to facilitate easy access and comparison, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Physicochemical Properties

Tellurium-122 is a stable, non-radioactive isotope of the metalloid tellurium. In its elemental form, it is a silvery-white, brittle solid with a metallic luster. The physicochemical properties of **Tellurium-122** are summarized in the table below. These properties are generally consistent with that of naturally occurring elemental tellurium.

Property	Value
Appearance	Silvery-white, lustrous, brittle solid
Atomic Weight	121.90304 u
Density	6.24 g/cm ³ at 20°C
Melting Point	449.5 °C
Boiling Point	988 °C
Solubility	Insoluble in water and organic solvents. Soluble in nitric acid, aqua regia, and concentrated sulfuric acid.
Natural Abundance	2.55%

Toxicological Data

Tellurium and its compounds are considered to have low to moderate toxicity. However, exposure can lead to adverse health effects. The primary routes of exposure are inhalation, ingestion, and skin contact. A characteristic sign of tellurium exposure is a garlic-like odor on the breath, sweat, and urine, resulting from the metabolic formation of dimethyl telluride.

Parameter	Value	Species	Route	Reference
LD50 (Oral)	> 2000 mg/kg bw	Rat	Oral	[1]
Permissible Exposure Limit (PEL) - OSHA	0.1 mg/m ³ (8-hour TWA)	Human	Inhalation	
Recommended Exposure Limit (REL) - NIOSH	0.1 mg/m ³ (10-hour TWA)	Human	Inhalation	
IDLH (Immediately Dangerous to Life or Health)	25 mg/m ³	Human	Inhalation	
NOAEL (No-Observed-Adverse-Effect Level)	2.1 mg Te/kg/day (based on inhibition of body weight gain)	Rat	Oral	

Health Effects:

- Acute: Inhalation of tellurium dust or fumes can cause respiratory tract irritation, headache, nausea, and the characteristic garlic breath. Ingestion of high doses can lead to gastrointestinal distress, including abdominal pain and vomiting.[1]
- Chronic: Prolonged exposure may affect the liver, kidneys, and central nervous system.[1] Developmental toxicity, including hydrocephalus, has been observed in animal studies at high doses.[2]
- Carcinogenicity: Tellurium is not classified as a human carcinogen by major regulatory agencies.
- Genotoxicity: In vitro and in vivo studies are necessary to fully characterize the genotoxic potential of a substance. A standard battery of tests would include assessments for gene mutations, chromosomal aberrations, and DNA damage.

Experimental Protocols

Acute Oral Toxicity Study (Adapted from OECD Guideline 425)

This protocol describes a method for determining the acute oral toxicity (LD50) of a substance.

Objective: To determine the median lethal dose (LD50) of **Tellurium-122** following a single oral administration.

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females are preferred. Animals are randomly assigned to dose groups.

Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle). Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

Dose Preparation and Administration:

- The test substance (**Tellurium-122** powder) is suspended in a suitable vehicle (e.g., water with a suspending agent or corn oil).
- Animals are fasted overnight prior to dosing.
- The substance is administered by oral gavage in a single dose. The volume administered is based on the animal's body weight.

Procedure (Up-and-Down Method):

- A starting dose is selected based on available data, typically a step below the estimated LD50.
- A single animal is dosed.
- If the animal survives for 48 hours, the next animal is dosed at a higher level (using a defined dose progression factor).
- If the animal dies within 48 hours, the next animal is dosed at a lower level.

- This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome).

Observations:

- Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.
- Body weights are recorded weekly.
- A gross necropsy is performed on all animals at the end of the study.

Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vivo Genotoxicity: Micronucleus Test (Adapted from OECD Guideline 474)

This protocol outlines a method to assess the potential of a substance to induce chromosomal damage.

Objective: To evaluate the potential of **Tellurium-122** to induce micronuclei in the bone marrow of rodents.

Test Animals: Mice or rats of a standard laboratory strain.

Dose and Administration: At least three dose levels, plus a negative and a positive control group, are used. The highest dose should be the maximum tolerated dose (MTD) or a limit dose. Administration is typically via the same route as intended human exposure (e.g., oral gavage).

Procedure:

- Animals are treated with the test substance, usually on two separate occasions 24 hours apart.
- Bone marrow is collected at appropriate times after the final treatment (typically 24 and 48 hours).

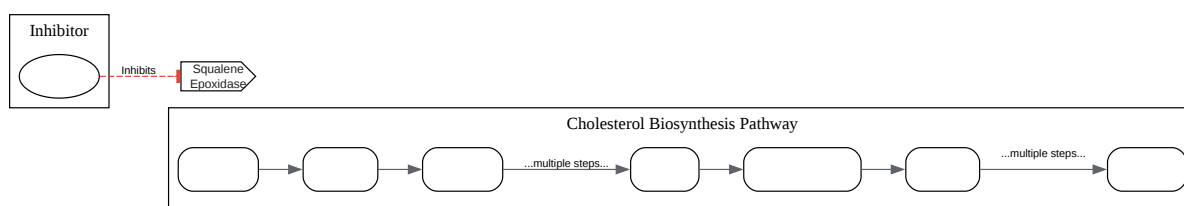
- Bone marrow smears are prepared on microscope slides, stained, and scored for the presence of micronucleated polychromatic erythrocytes (MN-PCEs).

Data Analysis: The frequency of MN-PCEs in treated groups is compared to the negative control group using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

Inhibition of Cholesterol Biosynthesis

A key toxicological mechanism of tellurium involves the inhibition of squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway. This inhibition leads to an accumulation of squalene and a depletion of downstream sterols, which can have significant cellular consequences, particularly in myelin sheath formation.

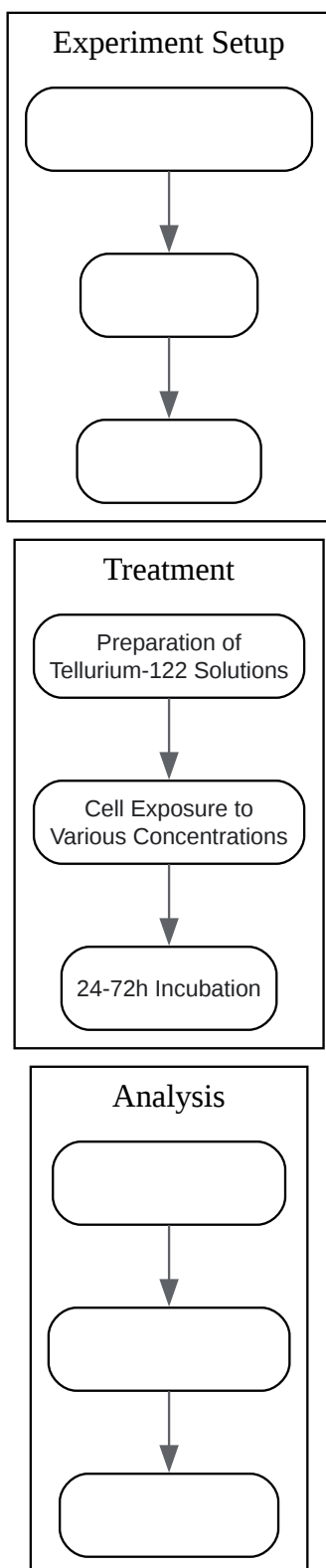


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Caption: Inhibition of Squalene Epoxidase by Tellurium in the Cholesterol Biosynthesis Pathway.

General Experimental Workflow for In Vitro Cytotoxicity Assessment

This diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like **Tellurium-122** in a cell-based assay.



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Caption: A generalized workflow for assessing the in vitro cytotoxicity of **Tellurium-122**.

Handling, Storage, and Disposal

Handling:

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Avoid inhalation of dust and fumes.
- Avoid contact with skin, eyes, and clothing.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For operations that may generate significant dust, respiratory protection may be required.^[3]

Storage:

- Store in a cool, dry, well-ventilated place.^[3]
- Keep containers tightly closed.
- Store away from incompatible materials such as strong acids and oxidizers.

Disposal:

- Dispose of waste in accordance with local, state, and federal regulations.
- Do not allow to enter drains or waterways.

Applications in Research and Drug Development

Tellurium-122 is a stable isotope and does not pose a radiological hazard. Its primary application in the fields of research and drug development is as a starting material for the production of medically relevant radioisotopes.

- Production of Iodine-122 (¹²²I): **Tellurium-122** is used as a target material in cyclotrons for the production of Iodine-122. ¹²²I is a positron-emitting radionuclide with a short half-life, making it suitable for Positron Emission Tomography (PET) imaging, particularly in myocardial perfusion studies.^{[4][5]}

- **Tracer Studies:** As a stable isotope, ^{122}Te can be used in metabolic tracer studies to investigate the absorption, distribution, metabolism, and excretion of tellurium without the complications of radioactivity.

Conclusion

Tellurium-122 is a stable isotope with important applications in the production of medical radioisotopes. While elemental tellurium has low to moderate toxicity, appropriate safety precautions must be taken to minimize exposure. A thorough understanding of its toxicological profile, including its effects on specific metabolic pathways, is crucial for its safe handling and use in research and development. The experimental protocols outlined in this guide provide a framework for conducting necessary safety assessments.

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